Sepin-1
Overview
Description
Sepin-1 is a noncompetitive inhibitor of separase . It has been shown to inhibit the growth of breast cancer xenograft tumors in mice and human cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Synthesis Analysis
The synthesis of Sepin-1 has been studied in human, mouse, and rat liver microsomes . In human liver microsomes, seven metabolites were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct .Molecular Structure Analysis
The molecular formula of Sepin-1 is C9H9N3O4 . Its molecular weight is 223.19 .Chemical Reactions Analysis
Sepin-1 has been found to inhibit cell proliferation, migration, and wound healing . It also decreases the expression of FoxM1 protein and mRNA level .Physical And Chemical Properties Analysis
Sepin-1 is a solid substance . It is soluble in DMSO at 100 mg/mL . It has a molecular weight of 223.19 and its formula is C9H9N3O4 .Scientific Research Applications
Sepin-1: A Comprehensive Analysis of Scientific Research Applications
Cancer Therapy Targeting Separase Overexpression: Sepin-1 is being developed as a therapeutic agent targeting separase, an enzyme that plays a crucial role in the progression of certain cancers. As an inhibitor, Sepin-1 has the potential to treat tumors that overexpress separase, offering a novel approach to cancer therapy .
Drug Metabolism and Safety: The metabolism of Sepin-1 in human liver microsomes is critical for its efficacy and safety in drug development. Understanding its metabolic pathways can help predict drug-drug interactions and optimize therapeutic strategies .
Breast Cancer Cell Growth Inhibition: Sepin-1 has been shown to inhibit the growth of breast cancer cells. It acts as a non-competitive inhibitor of separase, hindering cell proliferation, migration, and wound healing processes in breast cancer models .
Gene Expression Modulation: Research indicates that Sepin-1 can modulate the expression of genes involved in cancer progression, such as Foxm1. By inhibiting Foxm1 expression, Sepin-1 contributes to the suppression of cancer cell growth .
Mechanism of Action
Target of Action
Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .
Mode of Action
Sepin-1 interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, Sepin-1 decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by Sepin-1 is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . Sepin-1 reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with Sepin-1 .
Pharmacokinetics
The metabolism of Sepin-1 plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of Sepin-1 were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of Sepin-1 . This information can be used to optimize the structures of Sepin-1 for more suitable pharmacological properties .
Result of Action
Sepin-1 hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by Sepin-1 doesn’t appear to be through apoptosis but rather due to growth inhibition .
Action Environment
The action of Sepin-1 can be influenced by environmental factors such as the presence of other drugs. For instance, Sepin-1 moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible Sepin-1 interactions with other chemotherapeutic drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSVJDCTDBERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sepin-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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